4-Chloro as the Exclusive Entry Point to 4-Amino JNK1 Inhibitors: IC50 Evolution
In a dedicated hit-to-lead program, the imidazo[1,2-a]quinoxaline scaffold bearing the 4-chloro group served as the starting point for optimization. The parent 4-chloro compound (compound 1) exhibited rhJNK1 IC50 = 1.6 µM. Displacement of chlorine with various amines generated a 4-amino series; the optimized analog AX13587 achieved rhJNK1 IC50 = 160 nM, representing a 10-fold improvement in potency [1]. Further methylene homologation gave AX14373 with native JNK1 IC50 = 47 nM [1]. This demonstrates that the 4-chloro compound is the indispensable progenitor: without the chlorine, this specific SAR trajectory is inaccessible. Attempts to bypass the 4-chloro intermediate with a pre-formed 4-methoxy or 4-hydrogen scaffold prevent these key substitutions altogether.
| Evidence Dimension | rhJNK1 IC50 (µM or nM) |
|---|---|
| Target Compound Data | 4-Chloroimidazo[1,2-a]quinoxaline (compound 1): IC50 = 1.6 µM |
| Comparator Or Baseline | AX13587 (4-amino derivative): IC50 = 160 nM; AX14373 (methylene homolog): IC50 = 47 nM |
| Quantified Difference | 10-fold improvement from parent to AX13587; 34-fold improvement to AX14373 |
| Conditions | rhJNK1 in vitro enzymatic assay |
Why This Matters
Procurement of the 4-chloro intermediate is the gatekeeper for accessing the validated JNK1 inhibitor chemotype; alternative 4-substituted starting materials cannot yield this specific SAR series.
- [1] Shreder, K. et al. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013, 23, 5217–5221. View Source
